4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Description
The compound 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide features a benzamide core with two distinct sulfonamide-linked heterocycles:
- Sulfonyl group at position 4 of benzamide: Attached to 4-methylpiperidine, a six-membered nitrogen-containing ring with a methyl substituent.
- Sulfamoyl group on the phenyl ring: Linked to a 4-methylpyrimidin-2-yl moiety, a diazine ring with a methyl group at position 2.
Its molecular weight is estimated to exceed 500 g/mol, comparable to analogs discussed below .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5S2/c1-17-12-15-29(16-13-17)36(33,34)22-7-3-19(4-8-22)23(30)27-20-5-9-21(10-6-20)35(31,32)28-24-25-14-11-18(2)26-24/h3-11,14,17H,12-13,15-16H2,1-2H3,(H,27,30)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFPZYQZFWKZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-methylpiperidine, which is then sulfonylated to form 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline . This intermediate is further reacted with 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide-Benzamide Derivatives with Heterocyclic Modifications
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide (CAS: 448234-53-5)
- Structural difference : Replaces 4-methylpiperidine with pyrrolidine (five-membered ring).
- Impact :
- Reduced ring size may alter conformational flexibility and steric interactions.
- Molecular weight: 501.6 g/mol; Topological Polar Surface Area (TPSA): 155 Ų, indicating moderate solubility .
- Key distinction : Pyrrolidine’s lower basicity compared to piperidine could affect binding to cationic targets.
4-(3,4-Dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- Structural difference: Incorporates a quinoline sulfonyl group and 4,6-dimethylpyrimidine.
- Quinoline’s aromatic system may facilitate π-π stacking in binding pockets .
N-Butyl-4-({[4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}methyl)benzamide
Sulfonamide Derivatives with Alternative Pharmacophores
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide
- Structural difference : Imidazole replaces piperidine/pyrrolidine.
- Impact: Imidazole’s hydrogen-bonding capacity may enhance target affinity but reduce metabolic stability. Demonstrated notable antifungal activity in studies .
Sulfamethizole Impurity (N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine)
- Structural difference : Thiadiazole replaces pyrimidine.
Piperazine/Piperidine-Based Sulfonamides
4-Methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Structural difference : Piperazine (two nitrogen atoms) replaces 4-methylpiperidine.
- Impact :
N-(4-((2-(Pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-2-(trifluoromethyl)benzamide
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
The compound 4-[(4-methylpiperidin-1-yl)sulfonyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide (commonly referred to as compound X ) is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound X has the following chemical structure:
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 372.48 g/mol
The compound comprises a piperidine moiety, a sulfonamide group, and a benzamide structure, which are known for their diverse biological activities.
Antiviral Activity
Research indicates that derivatives of N-phenylbenzamide , closely related to compound X, exhibit significant antiviral properties. For instance, certain derivatives have shown effective inhibition against enterovirus 71 (EV71), with IC50 values ranging from 5.7 to 18 μM in vitro assays . The structural modifications in these compounds enhance their potency and metabolic stability.
Antibacterial Properties
The sulfonamide group in compound X is linked to antibacterial activity. Studies on similar piperidine derivatives have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves inhibition of bacterial enzyme activity .
Enzyme Inhibition
Compound X has potential as an enzyme inhibitor. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, key enzymes in various physiological processes. The activity against AChE suggests possible applications in treating conditions like Alzheimer's disease .
The biological activities of compound X can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety plays a crucial role in inhibiting enzymes involved in bacterial metabolism.
- Antiviral Mechanism : The structural components may interfere with viral replication processes by disrupting protein synthesis or viral entry into host cells.
- Modulation of Cellular Pathways : Compounds with similar structures have been shown to affect cellular signaling pathways, potentially leading to apoptosis in cancer cells.
Case Studies and Research Findings
- Antiviral Efficacy : A study on N-phenylbenzamide derivatives demonstrated that structural modifications could lead to enhanced antiviral activity against EV71, highlighting the importance of the piperidine and sulfonamide groups .
- Antibacterial Testing : Research involving synthesized piperidine derivatives revealed notable antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that compound X may possess similar properties .
- Enzyme Inhibition Assays : Compounds structurally related to compound X were tested for AChE inhibition, showing promising results that support further exploration of its potential neuroprotective effects .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
